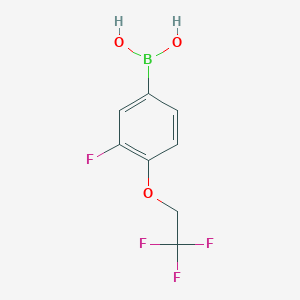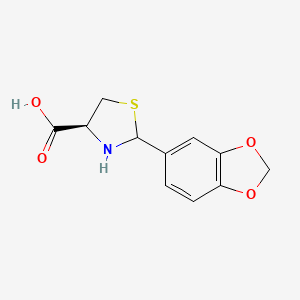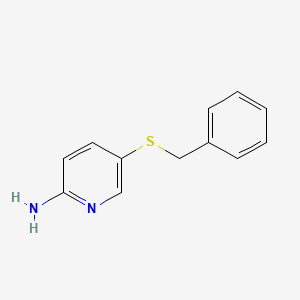
5-(Benzylsulfanyl)pyridin-2-amine
Vue d'ensemble
Description
5-(Benzylsulfanyl)pyridin-2-amine, also known as 5-BS-Pyr-2-amine, is an organosulfur compound with a wide range of applications in scientific research . It is an important intermediate compound in the synthesis of various compounds, including pharmaceuticals.
Synthesis Analysis
The synthesis of this compound is possible through various methods . One of the commonly used methods is through the reaction between 2-chloropyridine and thiobenzyl alcohol in the presence of potassium carbonate.Molecular Structure Analysis
The molecular weight of this compound is 216.31 g/mol . The InChI Key is IYYBMHZDZXPAGP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in various laboratory experiments. It is an important intermediate compound in the synthesis of various compounds, including pharmaceuticals.Physical And Chemical Properties Analysis
This compound is usually in the form of a yellow powder. It has a molecular weight of 216.31 g/mol .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study synthesized a series of compounds including 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, which were evaluated for their antimicrobial and antimycobacterial activities. Some compounds showed promising activity against Escherichia coli and antitubercular activity (Patel et al., 2013).
Antimicrobial Evaluation
- Novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones were synthesized and screened for antibacterial and antifungal activity properties (Elgemeie et al., 2017).
Cytotoxic Properties
- 5-Hydroxymethylpyrimidine derivatives, including those with a benzylsulfanyl group, were investigated for their cytotoxic properties against normal and cancer cell lines. Derivatives with a benzylsulfanyl group exhibited moderate anticancer properties (Stolarczyk et al., 2021).
Application in Chemical Industry
- Pyridine derivatives, including pyridinamines, are in demand as synthons for pharmaceutical products and building blocks for polymers with unique physical properties. The study demonstrated the use of whole cells of Burkholderia sp. MAK1 for oxyfunctionalization of pyridine derivatives, including pyridin-2-amines (Stankevičiūtė et al., 2016).
Synthesis and Characterization
- Research on the synthesis and characterization of various pyridine derivatives, including benzylsulfanyl-pyridin-2-amine, provides insights into their potential uses in various scientific applications (Masters et al., 2011).
Corrosion Inhibition
- Compounds such as benzylidene-pyridine-2-yl-amine were studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, showing promising results (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Orientations Futures
5-(Benzylsulfanyl)pyridin-2-amine and related compounds have diverse applications in scientific research, spanning from antimicrobial and anticancer activities to industrial applications such as corrosion inhibition and chemical synthesis. Future research may focus on developing new efficient antitrypanosomal compounds with less side effects and antiplasmodial compounds with alternative mechanism of action .
Analyse Biochimique
Biochemical Properties
5-(Benzylsulfanyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of various compounds, including pharmaceuticals. It has been studied for its interactions with enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have shown antimicrobial and antimycobacterial activities, indicating interactions with bacterial enzymes and proteins. Additionally, it has been evaluated for its cytotoxic properties against normal and cancer cell lines, suggesting interactions with cellular proteins involved in cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated moderate anticancer properties, indicating their potential to modulate gene expression and inhibit cancer cell proliferation. Furthermore, its antimicrobial properties suggest an impact on bacterial cell signaling and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its antimicrobial activity is likely due to the inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes. Additionally, its anticancer properties may involve the inhibition of enzymes involved in cell cycle regulation and the induction of apoptosis through gene expression modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and metabolic alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses may exhibit minimal biological activity, while higher doses result in significant biochemical and physiological changes. At high doses, this compound has shown potential toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity. For example, its antimicrobial properties may be linked to the inhibition of bacterial metabolic enzymes, while its anticancer effects could involve the modulation of metabolic flux and metabolite levels in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus could influence gene expression, while its presence in the cytoplasm may affect metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
5-benzylsulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBMHZDZXPAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



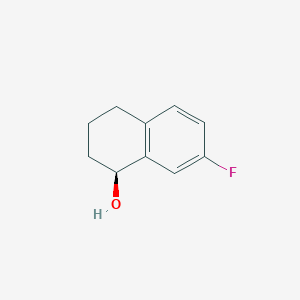
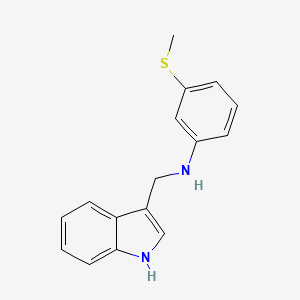
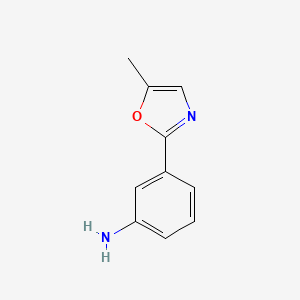

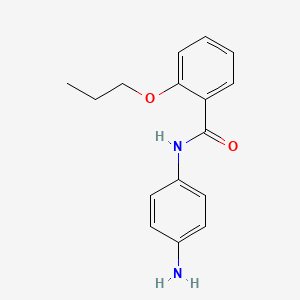
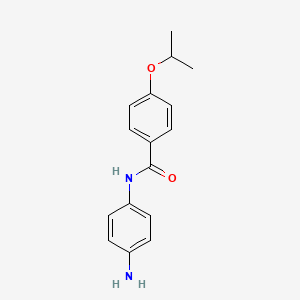
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)

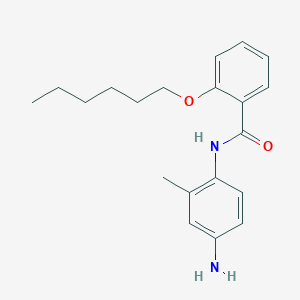
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)

